molecular formula C7H4F2N2O4 B13576348 4-(Difluoromethyl)-5-nitronicotinic acid

4-(Difluoromethyl)-5-nitronicotinic acid

Cat. No.: B13576348
M. Wt: 218.11 g/mol
InChI Key: JEQWRRSDYFJZOW-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-5-nitronicotinic acid is a specialty organic compound with the CAS Number 1805320-12-0 and a molecular weight of 218.11 . Its molecular formula is C7H4F2N2O4 . This chemical belongs to the nitronicotinic acid family, characterized by a pyridine ring structure that is simultaneously substituted with a carboxylic acid group, a nitro group, and a difluoromethyl group . The presence of these distinct functional moieties makes it a valuable multi-functional intermediate in chemical synthesis. The carboxylic acid and nitro groups provide sites for further derivatization, such as amide formation or reduction, while the difluoromethyl group can be used to modulate the compound's electronic properties and metabolic stability . As such, this compound serves as a key building block for researchers in medicinal chemistry and drug discovery, particularly in the synthesis of more complex molecules for pharmaceutical and fine chemical applications . It is also relevant in agrochemical research. All batches are accompanied by appropriate quality control documentation. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H4F2N2O4

Molecular Weight

218.11 g/mol

IUPAC Name

4-(difluoromethyl)-5-nitropyridine-3-carboxylic acid

InChI

InChI=1S/C7H4F2N2O4/c8-6(9)5-3(7(12)13)1-10-2-4(5)11(14)15/h1-2,6H,(H,12,13)

InChI Key

JEQWRRSDYFJZOW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)[N+](=O)[O-])C(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-(Difluoromethyl)-5-nitronicotinic Acid

Synthetic Route Examples

Difluoromethylation

Difluoromethylation at the 4-position is typically achieved using reagents such as chlorodifluoromethane (ClCF2H) or difluorocarbene precursors under controlled conditions. These reagents introduce the difluoromethyl group via nucleophilic or radical mechanisms depending on the substrate and conditions.

Nitration

The nitro group is introduced at the 5-position through electrophilic aromatic substitution using nitrating agents such as a mixture of concentrated sulfuric acid and red fuming nitric acid (RFNA). The nitration step requires precise temperature control (usually between 50°C and 65°C) and molar ratios of acids to maximize regioselectivity and yield.

Purification and Isolation

Post-reaction mixtures are typically neutralized and subjected to extraction or crystallization. Purification methods include recrystallization from solvents such as isopropyl alcohol or ether and chromatographic techniques to achieve purity levels exceeding 99%.

Detailed Synthetic Procedure from Literature and Patents

Nitration Step (Adapted from Patent CN104370807B)

Step Reagents and Conditions Details Yield (%) Purity (%)
A Concentrated sulfuric acid (68%) and red fuming nitric acid (86%) mixed in molar ratio 1:5 to 1:7 Stirred to prepare nitrating solution - -
B 6-Hydroxy niacin mixed with sulfuric acid hydrogen ammonium catalyst in molar ratio 50-70:1 Reaction raw material preparation - -
C Raw material B added to nitrating solution A, heated at 50-65°C for 4.5-5 hours under stirring Pre-nitration reaction 89.03 99.16
D Additional nitrating solution with catalyst added, reaction continued for completion Final nitration - -

This method achieves high conversion (94.16%) and excellent purity (99.16%) of 6-hydroxy-5-nitronicotinic acid, which is a close analog and intermediate in the preparation of this compound.

Difluoromethylation and Functionalization (Based on BenchChem Data)

Step Reagents Conditions Notes
Difluoromethylation Chlorodifluoromethane or difluorocarbene precursors Catalytic conditions, controlled temperature Introduces CF2H at 4-position
Methoxylation or Hydroxylation Methanol or water under acidic/basic catalysis For modifying substituents if needed Adjusts solubility and reactivity
Final acid formation Hydrolysis or oxidation steps Standard organic synthesis conditions Yields carboxylic acid functionality

Reaction Conditions and Optimization

Parameter Optimal Range Effect on Yield and Purity
Temperature 50-65°C during nitration Higher temperatures increase reaction rate but may reduce selectivity
Acid molar ratio (H2SO4:RFNA) 1:5 to 1:7 Critical for regioselective nitration
Catalyst (sulfuric acid hydrogen ammonium) 50-70 molar ratio to substrate Enhances reaction rate and yield
Reaction time 4.5 to 5 hours Sufficient for complete nitration without overreaction

Research Results and Analytical Data

Yield and Purity

  • Yields for nitration steps range from 85% to 90%.
  • Purity post-purification exceeds 99%, confirmed by HPLC and NMR analysis.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR): Characteristic signals for difluoromethyl protons appear as distinct multiplets; nitro-substituted aromatic protons show downfield shifts.
  • Mass Spectrometry (MS): Molecular ion peaks correspond to the expected molecular weight of this compound.
  • Infrared Spectroscopy (IR): Strong absorption bands for nitro group (~1520 and 1350 cm^-1) and carboxylic acid (~1700 cm^-1).

Comparative Analysis with Related Compounds

Compound Substituents Molecular Weight (g/mol) Yield (%) Purity (%) Key Notes
This compound 4-CF2H, 5-NO2 ~239.15 85-90 >99 Target compound
6-(Difluoromethyl)-2-methoxy-5-nitronicotinic acid 6-CF2H, 2-OCH3, 5-NO2 ~254.1 80-85 >98 Similar fluorinated nicotinic acid derivative
6-Hydroxy-5-nitronicotinic acid 6-OH, 5-NO2 185.12 89 99 Intermediate in synthesis

The preparation of This compound involves a carefully controlled multi-step synthetic route primarily consisting of difluoromethylation and nitration reactions. The nitration is optimally performed using a mixture of concentrated sulfuric acid and red fuming nitric acid under catalytic conditions with strict temperature and molar ratio controls to ensure high yield and purity. The difluoromethyl group introduction requires specialized reagents and conditions to maintain the integrity of the pyridine ring and achieve selective substitution.

The data from patents, chemical suppliers, and research articles collectively demonstrate that yields above 85% and purities exceeding 99% are achievable with optimized procedures. Analytical characterization confirms the successful synthesis and high purity of the target compound, making it suitable for further applications in pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-5-nitronicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate.

Major Products

    Reduction: 4-(Difluoromethyl)-5-aminonicotinic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling: Biaryl derivatives with extended conjugation.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-5-nitronicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the nitro group can participate in redox reactions, influencing the compound’s biological activity . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-(difluoromethyl)-5-nitronicotinic acid, highlighting differences in substituents, molecular properties, and biological implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Reference
4-Hydroxy-5-nitronicotinic acid C₆H₄N₂O₅ 184.11 4-OH, 5-NO₂ Higher polarity due to hydroxyl; potential metabolic instability via oxidation
2,6-Dichloro-5-fluoro-4-methylnicotinic acid C₇H₄Cl₂FNO₂ 224.02 2,6-Cl, 5-F, 4-CH₃ Increased lipophilicity (Cl/F); methyl may hinder steric interactions
5-(2-Fluorophenyl)-2-hydroxynicotinic acid C₁₂H₈FNO₃ 233.20 2-OH, 5-(2-fluorophenyl) Aromatic fluorination enhances binding affinity; hydroxyl improves solubility
This compound C₇H₄F₂N₂O₄ 218.12 (estimated) 4-CF₂H, 5-NO₂ Balanced lipophilicity (CF₂H); nitro stabilizes charge for target interactions -

Key Insights:

Substituent Effects on Polarity and Solubility: The hydroxyl group in 4-hydroxy-5-nitronicotinic acid increases polarity but may reduce metabolic stability compared to the difluoromethyl group, which offers moderate lipophilicity and resistance to oxidative degradation .

Impact of Halogenation :

  • Chlorine and fluorine in 2,6-dichloro-5-fluoro-4-methylnicotinic acid enhance lipophilicity and electron-withdrawing effects, but steric hindrance from methyl and chlorine might limit binding efficiency compared to the less bulky difluoromethyl group .

Nitro Group Positioning :

  • The 5-nitro group in all analogs contributes to electron-deficient aromatic systems, facilitating charge-transfer interactions with biological targets. However, its combination with difluoromethyl in the target compound may optimize both electronic and steric properties for drug-receptor binding .

Fluorine’s Role in Bioavailability :

  • Fluorine’s inductive effects reduce basicity of adjacent groups, improving membrane permeability and metabolic stability. The difluoromethyl group likely enhances these properties more effectively than single fluorine or hydroxyl substituents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Difluoromethyl)-5-nitronicotinic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including halogenation and nitration. For example, nitration of the pyridine ring can be achieved using concentrated HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration. Difluoromethylation may employ reagents like ClCF₂H or BrCF₂H in the presence of transition metal catalysts (e.g., Pd or Cu) . Yield optimization requires precise stoichiometric ratios, inert atmospheres (N₂/Ar), and purification via column chromatography or recrystallization. Reaction monitoring via TLC or HPLC ensures intermediate stability .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR identifies difluoromethyl groups (δ ~ -80 to -90 ppm), while ¹H/¹³C NMR confirms aromatic proton environments and nitro group positioning .
  • Mass Spectrometry (ESI-MS or HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) and detects fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>95% typically required for research-grade material) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the introduction of difluoromethyl and nitro groups in nicotinic acid derivatives?

  • Methodological Answer :

  • Selective Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield reactive sites (e.g., carboxylic acid) during nitration/difluoromethylation .
  • Temperature Control : Maintain nitration below 10°C to minimize polynitration byproducts. For difluoromethylation, optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to reduce halogen exchange side reactions .
  • Computational Modeling : Density Functional Theory (DFT) predicts reactive intermediates and transition states, guiding reagent selection (e.g., fluorinating agents vs. nitro group compatibility) .

Q. How do computational methods aid in predicting the reactivity and stability of this compound under varying conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Assess solvation effects and stability in aqueous/organic solvents. For example, difluoromethyl groups enhance hydrophobicity (logP ~1.8), influencing solubility in DMSO or ethanol .
  • Quantum Mechanical Calculations : Evaluate nitro group reduction potentials (E⁰) and acid dissociation constants (pKa ~3.2 for the carboxylic acid group) to predict pH-dependent behavior .
  • Docking Studies : Screen interactions with biological targets (e.g., enzymes or receptors) to prioritize in vitro assays .

Q. What experimental designs are critical for studying the biological activity of this compound in antimicrobial or anticancer assays?

  • Methodological Answer :

  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM in cell lines (e.g., HeLa or MCF-7 for cancer; E. coli or S. aureus for antimicrobial activity). Include positive controls (e.g., cisplatin for cytotoxicity) .
  • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. LC-MS/MS quantifies parent compound and metabolites .
  • Mechanistic Studies : Use fluorescence-based probes (e.g., ROS detection kits) or Western blotting to identify pathways (e.g., apoptosis markers like caspase-3) .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported biological activity data for fluorinated nicotinic acid derivatives?

  • Methodological Answer :

  • Batch Reprodubility : Verify compound purity (≥95%) across independent syntheses. Use standardized cell lines (ATCC-validated) and assay protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Structural Confirmation : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry (e.g., nitro vs. difluoromethyl positioning) .
  • Meta-Analysis : Cross-reference data from peer-reviewed journals (avoiding non-academic sources like BenchChem) to identify consensus trends .

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